6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine

cyclin G-associated kinase (GAK) kinase binding assay structure–activity relationship (SAR)

6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine (CAS 1643854-38-9; molecular formula C₇H₅BrN₂OS; molecular weight 245.10 g mol⁻¹) is a fused bicyclic heteroaromatic building block belonging to the isothiazolo[4,3-b]pyridine chemotype. This scaffold has emerged as a privileged core structure in medicinal chemistry programs targeting cyclin G-associated kinase (GAK) and the lipid kinases PIKfyve/PIP4K2C.

Molecular Formula C7H5BrN2OS
Molecular Weight 245.10 g/mol
Cat. No. B11768047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine
Molecular FormulaC7H5BrN2OS
Molecular Weight245.10 g/mol
Structural Identifiers
SMILESCOC1=C2C(=NS1)C=C(C=N2)Br
InChIInChI=1S/C7H5BrN2OS/c1-11-7-6-5(10-12-7)2-4(8)3-9-6/h2-3H,1H3
InChIKeyGKKVMFNRBFGNPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine: Core Scaffold Identity and Procurement Context


6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine (CAS 1643854-38-9; molecular formula C₇H₅BrN₂OS; molecular weight 245.10 g mol⁻¹) is a fused bicyclic heteroaromatic building block belonging to the isothiazolo[4,3-b]pyridine chemotype . This scaffold has emerged as a privileged core structure in medicinal chemistry programs targeting cyclin G-associated kinase (GAK) and the lipid kinases PIKfyve/PIP4K2C [1]. The compound features two chemically distinct and synthetically enabling groups: a methoxy substituent at position 3 (a recognised pharmacophoric element for GAK binding) and a bromine atom at position 6 (a versatile leaving group for palladium-catalysed cross-coupling) [2]. It is commercially available from multiple suppliers at ≥95–98% purity, serving as a key late-stage intermediate for the rapid construction of 3,6-disubstituted isothiazolo[4,3-b]pyridine libraries .

Why Generic Isothiazolopyridine Substitution Fails: Evidence-Based Risks of Swapping 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine


Isothiazolo[4,3-b]pyridine congeners are not interchangeable. Literature SAR data show that even a single-atom alteration at position 3 of the scaffold can cause a dramatic swing in GAK binding affinity: the 3-methoxy analogue 8a recorded 19% control in a KINOMEscan competition binding assay (Kd not determined due to weak binding), whereas replacement with a 3-isopropoxy group (compound 8b) yielded a Kd of 85 nM—an improvement from essentially inactive to sub‑100 nM affinity [1]. Similarly, the bromine at position 6 cannot be substituted with alternative halogens or hydrogen without collapsing the compound's synthetic utility, as it serves as the unique oxidative-addition handle for regioselective Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling [2]. Swapping to a non‑brominated 3‑methoxy‑isothiazolo[4,3-b]pyridine or moving the bromine to position 3 eliminates this vector for diversification, directly compromising library enumeration at the pyridine ring [3].

Quantitative Differentiation Evidence: 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine vs. Closest Structural Analogs


3‑Methoxy Substituent Confers GAK‑Binding Pharmacophore Identity Versus 6‑Bromoisothiazolo[4,3‑b]pyridine

In the foundational 2015 SAR study of isothiazolo[4,3‑b]pyridines, the 3‑methoxy analogue 8a (a close congener of the target compound) was benchmarked against higher alkoxy homologues using the KINOMEscan competition binding assay. Compound 8a displayed only 19% control at 10 µM, whereas the 3‑isopropoxy analogue 8b achieved a Kd of 85 nM [1]. While the methoxy group alone is insufficient for high GAK affinity, the SAR demonstrates that the 3‑alkoxy pharmacophore is the essential structural determinant for GAK engagement; all potent GAK ligands in the series (Kd < 100 nM) carry an alkoxy group at position 3 of the scaffold [1]. The non‑methoxylated comparator 6‑bromoisothiazolo[4,3‑b]pyridine (CAS 2222541‑50‑4) lacks this pharmacophoric element entirely and has no reported GAK affinity data in the peer‑reviewed literature, rendering it unsuitable for GAK‑targeted programmes .

cyclin G-associated kinase (GAK) kinase binding assay structure–activity relationship (SAR)

Regioselective Synthetic Handle: 6‑Bromo Enables Unique C6 Diversification Not Accessible from 3‑Bromo or 3,6‑Dibromo Analogues

The 6‑bromo substituent in the target compound provides a single, well‑defined oxidative‑addition site for palladium‑catalysed cross‑coupling reactions at the pyridine ring. This contrasts with 3‑bromoisothiazolo[4,3‑b]pyridine (CAS 42242‑14‑8), where the bromine is located on the isothiazole ring and would require entirely different coupling conditions and catalyst systems for productive functionalisation . The 3,6‑dibromo analogue (CAS 1643854‑33‑4) contains two reactive bromine atoms; its use in sequential coupling requires additional orthogonal protection strategies or strictly controlled stoichiometry to avoid statistical product mixtures [1]. In the 2019 Eur. J. Med. Chem. synthesis campaign, the key intermediate 3,6‑dibromoisothiazolo[4,3‑b]pyridine was resynthesised at large scale in four steps from 3‑nitro‑5‑bromopyridine‑2‑carbonitrile, highlighting the synthetic demand for dibromo intermediates [1]. The target compound, bearing only the 6‑bromo handle alongside a pre‑installed 3‑methoxy group, eliminates one coupling step while preserving the regiochemical integrity of further C6 elaborations.

palladium-catalysed cross-coupling Suzuki–Miyaura reaction regioselective functionalisation

Electron‑Donating 3‑Methoxy Group Matches PIKfyve Inhibitor Pharmacophore Requirements Identified in 2025 Dual‑Kinase SAR

A 2025 structure–activity relationship study on 3‑alkynyl‑6‑aryl‑isothiazolo[4,3‑b]pyridines as dual PIKfyve/PIP4K2C inhibitors revealed that the SAR at position 3 is restricted, but electron‑donating groups (specifically methyl and methoxy) on the pyridinyl ring at position 3 yielded potent PIKfyve inhibitors with IC₅₀ values in the low nanomolar range [1]. The most potent compound in the series (4‑carboxamide analogue) achieved a PIKfyve IC₅₀ of 1 nM. The target compound, bearing a methoxy group at position 3, aligns precisely with this electron‑donating substituent requirement, positioning it as an ideal precursor for installing the 3‑alkynyl pharmacophore via Sonogashira coupling at C3 after appropriate functional‑group interconversion [1]. Compounds lacking an electron‑donating group at C3 (e.g., those bearing hydrogen or electron‑withdrawing substituents) were consistently less potent, underscoring the importance of this structural feature.

PIKfyve PIP4K2C dual kinase inhibition lipid kinase

Commercial Purity Benchmarks: ≥98% Specification Meets Pharma QC Requirements for Lead Optimisation

The target compound is commercially supplied by multiple vendors at ≥95% to ≥98% purity [REFS-1, REFS-2]. MolCore specifies NLT 98% purity under an ISO‑certified quality management system, suitable for global pharmaceutical R&D and QC applications . Leyan lists the compound at 98% purity (product number 1154374) . In contrast, the non‑methoxylated comparator 6‑bromoisothiazolo[4,3‑b]pyridine (CAS 2222541‑50‑4) is more commonly listed at 95% minimum purity across suppliers, with fewer vendors offering the higher specification grade . While purity differences of 3 percentage points may appear modest, they are significant in the context of medicinal chemistry lead optimisation where trace brominated impurities can confound biological assay interpretation.

compound procurement purity specification quality control ISO certification

Documented Use as Key Intermediate in Leading GAK Inhibitor Discovery Programmes

The structurally related 6‑bromo‑3‑(cis‑2,6‑dimethylmorpholino)isothiazolo[4,3‑b]pyridine was explicitly employed as the key intermediate for Suzuki cross‑coupling in the 2019 Bioorg. Med. Chem. SAR study of the pyridine moiety [1]. This study led to the discovery of compound 14g (GAK inhibitor 2), the most potent isothiazolo[4,3‑b]pyridine analogue reported to date with a GAK IC₅₀ of 0.024 µM and anti‑dengue virus EC₅₀ of 1.049 µM in Huh7 cells [REFS-1, REFS-2]. The 2015 MedChemComm disclosure similarly relied on 6‑bromo‑bearing intermediates for library assembly via Suzuki coupling with 3,4‑dimethoxyphenylboronic acid and 3‑thienylboronic acid [2]. The target compound (6‑bromo‑3‑methoxy) shares this 6‑bromo handle and is structurally poised for analogous diversification strategies that have already yielded nanomolar GAK and PIKfyve inhibitors [REFS-1, REFS-3, REFS-4].

medicinal chemistry lead optimisation antiviral drug discovery GAK inhibitor

Evidence‑Backed Research and Industrial Application Scenarios for 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine


Library Synthesis for GAK‑Targeted Antiviral Lead Discovery (Dengue, HCV, SARS‑CoV‑2)

The target compound is optimally deployed as the core building block for synthesising 3‑methoxy‑6‑aryl‑isothiazolo[4,3‑b]pyridine libraries via Suzuki–Miyaura cross‑coupling at the 6‑position. The pre‑installed 3‑methoxy group anchors the essential GAK‑binding alkoxy pharmacophore identified by Li et al. (2015), while the 6‑bromo handle enables rapid diversification with commercially available aryl/heteroaryl boronic acids [1]. This strategy mirrors the synthetic route used to discover compound 14g (GAK IC₅₀ = 0.024 µM; DENV2 EC₅₀ = 1.049 µM in Huh7 cells) [2]. Research groups targeting host‑directed antivirals against dengue, hepatitis C, or SARS‑CoV‑2 can benchmark their synthesised analogues against these published potency landmarks.

PIKfyve/PIP4K2C Dual Inhibitor Development with Antitumoral and Broad‑Spectrum Antiviral Potential

The 2025 Pharmaceuticals SAR study demonstrated that electron‑donating substituents (methyl, methoxy) at position 3 of the isothiazolo[4,3‑b]pyridine scaffold are critical for achieving low‑nanomolar PIKfyve inhibition [1]. The target compound provides the methoxy group at this position, enabling subsequent 3‑alkynyl installation and 6‑aryl elaboration. The resulting analogues can be screened in biochemical PIKfyve/PIP4K2C assays and advanced to cell‑based antiviral evaluation against VEEV and SARS‑CoV‑2, as well as antitumoral screening panels [1]. This dual‑indication potential distinguishes the compound from kinase‑specific intermediates that lack this breadth of validated biological annotation.

Synthetic Methodology Development and Regioselective Cross‑Coupling Optimisation

The single bromine atom at position 6 makes this compound a clean substrate for developing and optimising regioselective palladium‑catalysed coupling protocols (Suzuki, Sonogashira, Buchwald–Hartwig, Heck) on the isothiazolo[4,3‑b]pyridine scaffold [1]. Unlike the 3,6‑dibromo analogue which requires sequential coupling strategies or statistical control, the target compound yields unambiguous product profiles, facilitating reaction condition screening, catalyst ligand optimisation, and substrate scope exploration [2]. This is particularly valuable for process chemistry groups seeking to establish robust, scalable coupling conditions prior to library production.

Procurement for Hit‑to‑Lead and Lead Optimisation Programmes Requiring High‑Purity Building Blocks

With commercial availability at ≥98% purity from ISO‑certified suppliers, the target compound meets the quality specifications required for pharmaceutical lead optimisation [REFS-1, REFS-2]. The higher purity specification (relative to ≥95% for the 6‑bromo‑only analogue) reduces the likelihood of trace brominated impurities interfering with biological assay readouts, a critical consideration when compounds are tested at micromolar concentrations in cell‑based phenotypic screens [1]. Procurement teams can specify the 98% grade to ensure batch‑to‑batch consistency across multi‑round SAR iterations.

Quote Request

Request a Quote for 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.